molecular formula C12H12N2O2S B1410329 Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1956354-78-1

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1410329
CAS No.: 1956354-78-1
M. Wt: 248.3 g/mol
InChI Key: ATACNBJBFHKAQC-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylbenzoic acid hydrazide with carbon disulfide and ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific pH conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

  • Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(3-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate

Comparison: Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a distinct entity for specific applications.

Properties

IUPAC Name

ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATACNBJBFHKAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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